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Cat. No.: B15352969 Get Quote

For Immediate Release

A comprehensive review of the United States Pharmacopeia (USP), European Pharmacopoeia

(EP), and British Pharmacopoeia (BP) reveals distinct approaches to the control of Folic Acid
Impurity C, a key parameter in ensuring the quality and safety of folic acid active

pharmaceutical ingredients (APIs) and finished products. While the European and British

Pharmacopoeias specify this impurity, the United States Pharmacopeia takes a more general

approach to impurity control.

This guide provides a detailed comparison of the acceptance criteria and analytical

methodologies for Folic Acid Impurity C across these three major pharmacopoeias, offering

valuable insights for researchers, scientists, and drug development professionals.

Data Summary: Acceptance Criteria for Folic Acid
Impurity C
The following table summarizes the specified limits for Folic Acid Impurity C in the USP, EP,

and BP.
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Pharmacopoeia Impurity Name Acceptance Criteria

United States Pharmacopeia

(USP)
Not individually specified

The USP Folic Acid

monograph stipulates a

"Chromatographic purity" test

where the sum of all impurity

peaks, other than the main

folic acid peak, must not

exceed 2.0%.[1] Folic Acid

Impurity C is not individually

named or limited.

European Pharmacopoeia

(EP)

Folic Acid Impurity C (Isofolic

acid)

While listed as a specified

impurity, a specific individual

limit for Impurity C is not

explicitly defined in the general

monograph. It falls under the

category of "any other

impurity," which has a limit of

not more than 0.5%. The total

of "other impurities" is limited

to not more than 1.0%.[2]

British Pharmacopoeia (BP)
Folic Acid Impurity C (Isofolic

acid)

The British Pharmacopoeia

harmonizes with the European

Pharmacopoeia monograph for

Folic Acid. Therefore, the

specifications for Impurity C

are the same as in the EP. It is

a specified impurity, and its

limit is controlled under the

"any other impurity" category

at not more than 0.5%.

Experimental Protocols: Analytical Methodologies
The detection and quantification of Folic Acid Impurity C are performed using liquid

chromatography. The methodologies outlined in the European Pharmacopoeia, and by
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extension the British Pharmacopoeia, are detailed below. The United States Pharmacopeia

employs a different chromatographic method for its general purity test.

European Pharmacopoeia (EP) and British
Pharmacopoeia (BP) Method for Related Substances
The EP and BP utilize a liquid chromatography method for the determination of folic acid and

its related substances, including Impurity C.[2]

Method: Liquid Chromatography

Solution A: 28.6 g/L solution of sodium carbonate R.

Test Solution: Dissolve 50.0 mg of the substance to be examined in 2.5 mL of Solution A and

dilute to 50.0 mL with the mobile phase. Dilute 2.0 mL of this solution to 10.0 mL with the

mobile phase.

Reference Solution (for any other impurity): Dilute 1.0 mL of the test solution to 100.0 mL

with the mobile phase and then dilute 1.0 mL of this solution to 10.0 mL with the mobile

phase (this corresponds to 0.5% of the test solution concentration).

Column:

Size: 1 = 0.25 m, Ø = 4.0 mm

Stationary Phase: Spherical octylsilyl silica gel for chromatography R (5 µm) with a carbon

loading of 12.5 per cent, a specific surface of 350 m²/g and a pore size of 10 nm.

Mobile Phase: Mix 12 volumes of methanol R and 88 volumes of a solution containing 11.16

g/L of potassium dihydrogen phosphate R and 5.50 g/L of dipotassium hydrogen phosphate

R.

Flow Rate: 0.6 mL/min

Detection: Spectrophotometer at 280 nm

Injection Volume: 5 µL

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

http://uspbpep.com/ep60/folic%20acid%200067e.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15352969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Run Time: 3 times the retention time of folic acid.

Relative Retention: With reference to folic acid (retention time = about 8.5 min), the relative

retention for Impurity C is about 0.9.[2]

United States Pharmacopeia (USP) Method for
Chromatographic Purity
The USP employs a different liquid chromatography method to assess the overall purity of Folic

Acid, without singling out Impurity C.[1]

Method: Liquid Chromatography

Mobile Phase: Transfer 2.0 g of monobasic potassium phosphate to a 1000-mL volumetric

flask, and dissolve in about 650 mL of water. Add 15.0 mL of a 0.5 M solution of

tetrabutylammonium hydroxide in methanol, 7.0 mL of 3 N phosphoric acid, and 270 mL of

methanol. Cool to room temperature, adjust with 3 N phosphoric acid or 6 N ammonium

hydroxide to a pH of 5.0, dilute with water to volume, mix, and filter.

Test Solution: Use the Assay stock solution, prepared by dissolving about 100 mg of Folic

Acid in a 100-mL volumetric flask with about 40 mL of Mobile phase and 1 mL of 10%

ammonium hydroxide to dissolve, then diluting with Mobile phase to volume.

Chromatographic System:

Detector: 280 nm

Column: 4.0-mm × 25-cm; packing L1.

Flow Rate: About 1.2 mL per minute.

Procedure: Inject about 10 µL of the Test solution into the chromatograph and allow the

chromatogram to run for not less than 2 times the retention time of folic acid. Measure the

responses of all the peaks. The sum of the areas of all peaks, other than that of folic acid, is

not greater than 2.0%.[1]

Visualization of Pharmacopoeial Comparison
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The following diagram illustrates the hierarchical approach to the control of Folic Acid
Impurity C in the different pharmacopoeias.

Comparison of Folic Acid Impurity C control in major pharmacopoeias.

In conclusion, while the EP and BP identify and control Folic Acid Impurity C within a general

limit for unspecified impurities, the USP adopts a total impurities approach. This comparative

analysis provides essential information for ensuring compliance with the relevant

pharmacopoeial standards for folic acid.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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